![molecular formula C22H23N3O2S B2631864 N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide CAS No. 899927-45-8](/img/structure/B2631864.png)
N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Molecular Structures
The compound has been involved in various synthetic pathways, demonstrating its role in creating complex heterocyclic structures. For instance, it participates in reactions leading to the formation of diazaspiro[4.4]nona dienes, showcasing its utility in generating new molecular frameworks with potential biological activities. The crystalline and molecular structures of these compounds, including diazaspiro[4.4]nona-3,8-diene derivatives, have been elucidated through X-ray analysis, highlighting the compound's role in the synthesis of structurally diverse heterocycles (Silaichev et al., 2012).
Antimicrobial and Antioxidant Activities
Derivatives of the compound have shown promising antimicrobial and antioxidant properties. Specifically, benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, synthesized from related compounds, exhibited potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activities. These findings suggest the potential of such derivatives in developing new therapeutic agents (Naraboli & Biradar, 2017).
Novel Heterocyclic Systems
The compound is also instrumental in creating novel bi-heterocyclic systems through reactions with propargyl alcohol, leading to the formation of alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. This approach opens up new pathways for synthesizing biologically active molecules with potential applications in medicinal chemistry (De Crescentini et al., 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-27-18-11-9-17(10-12-18)23-19(26)15-28-21-20(16-7-3-2-4-8-16)24-22(25-21)13-5-6-14-22/h2-4,7-12H,5-6,13-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXKGIALZJFNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide |
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